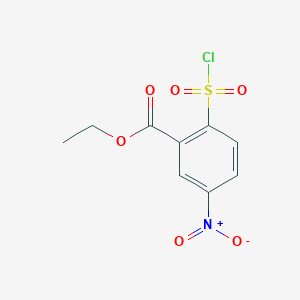

Ethyl 2-(chlorosulfonyl)-5-nitrobenzoate

Beschreibung

Ethyl 2-(chlorosulfonyl)-5-nitrobenzoate is a nitro-substituted benzoate ester featuring a chlorosulfonyl (-SO₂Cl) group at the 2-position and a nitro (-NO₂) group at the 5-position of the benzene ring. Its molecular formula is C₉H₈ClNO₆S, with a molecular weight of 301.68 g/mol. The compound's structure combines electron-withdrawing groups (nitro and chlorosulfonyl), which synergistically enhance its electrophilicity, making it highly reactive in nucleophilic substitution and coupling reactions .

Eigenschaften

Molekularformel |

C9H8ClNO6S |

|---|---|

Molekulargewicht |

293.68 g/mol |

IUPAC-Name |

ethyl 2-chlorosulfonyl-5-nitrobenzoate |

InChI |

InChI=1S/C9H8ClNO6S/c1-2-17-9(12)7-5-6(11(13)14)3-4-8(7)18(10,15)16/h3-5H,2H2,1H3 |

InChI-Schlüssel |

PADNOLJQSZYHIS-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(chlorosulfonyl)-5-nitrobenzoate typically involves the chlorosulfonation of ethyl 5-nitrobenzoate. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process is usually conducted under controlled temperature conditions to ensure the selective introduction of the chlorosulfonyl group.

Industrial Production Methods: In an industrial setting, the production of Ethyl 2-(chlorosulfonyl)-5-nitrobenzoate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 2-(chlorosulfonyl)-5-nitrobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or alcohols, often in the presence of a base such as triethylamine.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

Sulfonamide or sulfonate derivatives: from substitution reactions.

Amino derivatives: from reduction reactions.

Carboxylic acids: from hydrolysis reactions.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(chlorosulfonyl)-5-nitrobenzoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of drugs targeting specific enzymes or receptors.

Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of Ethyl 2-(chlorosulfonyl)-5-nitrobenzoate involves its reactivity towards nucleophiles and reducing agents. The chlorosulfonyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The nitro group, on the other hand, can undergo reduction to form amino derivatives, which may interact with biological targets such as enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Key Functional Groups and Reactivity

- Nitro Group : Enhances electrophilicity of the aromatic ring, facilitating reactions like nucleophilic aromatic substitution.

- Chlorosulfonyl Group : Acts as a leaving group or participates in sulfonamide/sulfonate formation.

- Ethyl Ester : Provides stability and modulates solubility in organic solvents .

Comparison with Similar Compounds

The reactivity and applications of Ethyl 2-(chlorosulfonyl)-5-nitrobenzoate are best understood through comparisons with structurally related compounds. Below is a detailed analysis:

Structural and Functional Group Comparisons

Table 1: Comparative Analysis of Key Features

Impact of Substituents on Reactivity

Nitro Group Presence: Ethyl 2-(chlorosulfonyl)-5-nitrobenzoate’s nitro group significantly enhances electrophilic aromatic substitution (EAS) reactivity compared to non-nitro analogs like Ethyl 5-(chlorosulfonyl)-2-methylbenzoate . In contrast, halogen-substituted analogs (e.g., Ethyl 5-chloro-2-(chlorosulfonyl)benzoate) exhibit reduced EAS activity due to weaker electron-withdrawing effects .

Ester Group Variation :

- Methyl esters (e.g., Methyl 2-(chlorosulfonyl)-5-nitrobenzoate) show faster hydrolysis rates than ethyl esters due to lower steric hindrance but are less stable under basic conditions .

Positional Isomerism: Compounds with chlorosulfonyl groups at non-2 positions (e.g., Ethyl 5-(chlorosulfonyl)-2-methylbenzoate) demonstrate divergent reactivity in sulfonamide synthesis, favoring different nucleophilic attack sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.